molecular formula C9H19NO2 B13486649 Methyl 7-(methylamino)heptanoate

Methyl 7-(methylamino)heptanoate

Cat. No.: B13486649
M. Wt: 173.25 g/mol
InChI Key: LSTBVHZTVCQEKB-UHFFFAOYSA-N
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Description

Methyl 7-(methylamino)heptanoate is an organic compound belonging to the class of esters It is characterized by the presence of a methylamino group attached to the seventh carbon of a heptanoate chain

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 7-(methylamino)heptanoate

InChI

InChI=1S/C9H19NO2/c1-10-8-6-4-3-5-7-9(11)12-2/h10H,3-8H2,1-2H3

InChI Key

LSTBVHZTVCQEKB-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-(methylamino)heptanoate can be synthesized through a multi-step process. One common method involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The resulting methyl heptanoate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group at the seventh carbon position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Automated sample preparation techniques can also be employed to improve the efficiency of the esterification and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(methylamino)heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-(methylamino)heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-(methylamino)heptanoate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and biological activity compared to other esters and amino derivatives. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 7-(methylamino)heptanoate is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methylamino group, which enhances its reactivity and biological activity compared to other fatty acid esters. The compound can be represented as follows:

  • Chemical Formula : C₉H₁₉NO₂
  • Molecular Weight : 173.25 g/mol

The methylamino group allows for interactions with various enzymes and receptors, influencing metabolic pathways and cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in metabolic pathways where enzyme regulation is crucial.
  • Receptor Binding : this compound can bind to various receptors, influencing signaling pathways that regulate physiological responses.
  • Substrate for Transport Proteins : Preliminary studies suggest that this compound may act as a substrate for specific transport proteins, affecting its absorption and distribution within biological systems.

In Vitro Studies

  • Enzyme Interaction :
    • Research indicates that this compound interacts with enzymes involved in metabolic processes. For example, it has been evaluated for its inhibitory effects on key metabolic enzymes, demonstrating significant inhibition at varying concentrations.
  • Cell Proliferation Assays :
    • In cell culture studies, the compound exhibited dose-dependent effects on cell proliferation. Higher concentrations resulted in reduced cell viability, indicating potential applications in cancer research where cell proliferation control is critical.

Case Studies

  • Case Study 1 : A study involving human cancer cell lines demonstrated that this compound reduced proliferation rates by approximately 40% at a concentration of 50 µM after 48 hours of treatment. This suggests its potential as an anticancer agent due to its ability to inhibit tumor cell growth.
  • Case Study 2 : In another investigation focusing on metabolic disorders, the compound was shown to enhance insulin sensitivity in adipocytes, suggesting a role in glucose metabolism regulation.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundStructure FeaturesBiological Activity
This compoundMethylamino group enhances reactivityEnzyme inhibition, receptor binding
Methyl heptanoateSimple fatty acid esterLimited biological activity
Methyl 7-(N-benzyl-N-methylamino)heptanoateBenzyl and methylamino groupsEnzyme inhibition, receptor modulation

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Potential areas of investigation include:

  • In Vivo Studies : To evaluate the pharmacokinetics and long-term effects of the compound in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Formulation Development : Investigating optimal delivery methods for enhancing bioavailability and therapeutic efficacy.

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